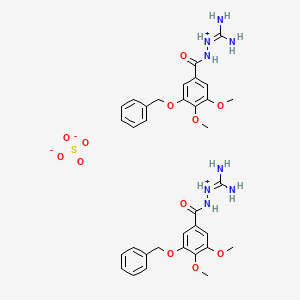

3-Benzyloxy-4,5-dimethoxybenzoyl aminoguanidine hemisulfate

Description

Properties

CAS No. |

35607-25-1 |

|---|---|

Molecular Formula |

C34H42N8O12S |

Molecular Weight |

786.8 g/mol |

IUPAC Name |

diaminomethylidene-[(3,4-dimethoxy-5-phenylmethoxybenzoyl)amino]azanium;sulfate |

InChI |

InChI=1S/2C17H20N4O4.H2O4S/c2*1-23-13-8-12(16(22)20-21-17(18)19)9-14(15(13)24-2)25-10-11-6-4-3-5-7-11;1-5(2,3)4/h2*3-9H,10H2,1-2H3,(H,20,22)(H4,18,19,21);(H2,1,2,3,4) |

InChI Key |

JYVILXGASOVVPD-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C(=CC(=C1)C(=O)N[NH+]=C(N)N)OCC2=CC=CC=C2)OC.COC1=C(C(=CC(=C1)C(=O)N[NH+]=C(N)N)OCC2=CC=CC=C2)OC.[O-]S(=O)(=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthesis of the Benzoyl Intermediate

The preparation of 3-benzyloxy-4,5-dimethoxybenzoyl derivatives typically involves:

Step 1: Functionalization of the Aromatic Ring

- Starting from 4,5-dimethoxybenzoic acid, selective benzylation at the 3-position hydroxyl group is carried out using benzyl bromide or benzyl chloride under basic conditions (e.g., potassium carbonate in DMF).

- This results in 3-benzyloxy-4,5-dimethoxybenzoic acid.

Step 2: Activation to Acyl Chloride

- The carboxylic acid is converted into the corresponding acyl chloride using reagents such as thionyl chloride (SOCl2) or oxalyl chloride under anhydrous conditions.

- This acyl chloride intermediate is highly reactive and suited for subsequent coupling reactions.

Coupling with Aminoguanidine Hemisulfate

- Aminoguanidine hemisulfate, typically supplied as a salt, is first converted to the free base form by neutralization with a base (e.g., sodium hydroxide) to increase nucleophilicity.

- The free aminoguanidine is then reacted with the acyl chloride derivative of 3-benzyloxy-4,5-dimethoxybenzoic acid.

- This acylation reaction is generally carried out in a polar aprotic solvent such as dichloromethane or tetrahydrofuran (THF) at low temperatures (0–5 °C) to control the reaction rate and minimize side reactions.

- A base such as triethylamine or pyridine is added to scavenge the hydrochloric acid formed during the reaction.

- The reaction yields 3-benzyloxy-4,5-dimethoxybenzoyl aminoguanidine, which is then isolated by precipitation or extraction.

Formation of Hemisulfate Salt

- The free base compound is dissolved in a minimal amount of solvent (e.g., ethanol or water).

- Sulfuric acid is added dropwise under controlled temperature to form the hemisulfate salt.

- The salt precipitates out, is filtered, washed, and dried under vacuum.

Research Findings and Optimization

Reaction Conditions and Yields

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Benzylation | Benzyl bromide, K2CO3, DMF, RT | 85–90 | Selective benzylation at 3-position |

| Acyl chloride formation | SOCl2, reflux, anhydrous conditions | 90–95 | Complete conversion to acyl chloride |

| Coupling with aminoguanidine | Acyl chloride, aminoguanidine base, Et3N, DCM, 0–5 °C | 75–85 | Controlled temperature prevents side reactions |

| Hemisulfate salt formation | H2SO4, ethanol/water, 0–10 °C | 80–90 | Salt formation enhances stability |

Purity and Characterization

- The final compound is characterized by NMR (¹H, ¹³C), confirming the presence of benzyloxy and dimethoxy groups and the aminoguanidine moiety.

- Mass spectrometry confirms the molecular weight.

- Melting point determination and elemental analysis confirm the hemisulfate salt formation and purity.

Comparative Preparation Strategies

Alternative synthetic routes have been explored for related aminoguanidine benzoyl derivatives, including:

- Direct amidation of the carboxylic acid with aminoguanidine using coupling agents like EDCI or DCC, but this often results in lower yields and more impurities compared to acyl chloride coupling.

- Use of protecting groups on aminoguanidine to improve selectivity, though this adds steps and complexity.

- Microwave-assisted synthesis to reduce reaction times, though scalability remains a challenge.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Benzylation + Acyl chloride + Coupling | Benzyl bromide, SOCl2, aminoguanidine base, Et3N | High yield, well-established | Requires moisture control |

| Direct amidation with coupling agents | EDCI/DCC, aminoguanidine, solvent | Avoids acyl chloride step | Lower yield, more side products |

| Protected aminoguanidine route | Protecting groups, multiple steps | Improved selectivity | More complex and time-consuming |

| Microwave-assisted coupling | Microwave reactor, acyl chloride, aminoguanidine | Faster reaction times | Limited scalability |

Chemical Reactions Analysis

Types of Reactions

3-Benzyloxy-4,5-dimethoxybenzoyl aminoguanidine hemisulfate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The benzyloxy and dimethoxy groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Various nucleophiles and electrophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids or aldehydes, while reduction may yield alcohols or amines.

Scientific Research Applications

Medicinal Applications

1. Antimicrobial Activity

Research has indicated that compounds with similar structures to 3-Benzyloxy-4,5-dimethoxybenzoyl aminoguanidine hemisulfate exhibit antimicrobial properties. A study on benzyloxy derivatives demonstrated their effectiveness against various bacterial strains, suggesting that this compound could be explored for developing new antimicrobial agents .

2. Inhibition of Nitric Oxide Synthase

Aminoguanidine, a component of the compound, is known to inhibit nitric oxide synthase (NOS) and reactive oxygen species (ROS). This inhibition is significant in research related to cardiovascular diseases and neuroprotection. The compound could potentially be used in therapeutic strategies targeting these conditions .

3. Cancer Research

The compound's structure suggests potential applications in cancer therapy. Aminoguanidine has been studied for its effects on tumor growth and metastasis. Further exploration of this compound could yield insights into its efficacy as a chemotherapeutic agent .

Cosmetic Applications

1. Skin Care Formulations

The compound's properties make it a candidate for inclusion in cosmetic formulations aimed at enhancing skin health. Its potential anti-inflammatory and antioxidant effects could contribute to formulations designed for skin rejuvenation and protection against oxidative stress .

2. Stability in Formulations

Studies on similar compounds have shown that structural modifications can enhance the stability and efficacy of cosmetic products. The use of this compound in creams or serums may improve their overall performance by providing additional protective benefits to the skin .

Data Table: Comparative Analysis of Applications

Case Studies

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial properties of various benzyloxy compounds, it was found that derivatives similar to this compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli. This suggests a pathway for developing new antimicrobial agents based on this compound's structure.

Case Study 2: Cancer Therapeutics

A recent investigation into the role of aminoguanidine in cancer treatment revealed that it may inhibit tumor growth through the modulation of nitric oxide pathways. This reinforces the need for further research into this compound as a potential candidate for cancer therapy.

Mechanism of Action

The mechanism of action of 3-Benzyloxy-4,5-dimethoxybenzoyl aminoguanidine hemisulfate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit nitric oxide synthase (NOS) and reactive oxygen species (ROS), which play critical roles in various biological processes. By inhibiting these targets, the compound can modulate oxidative stress and inflammation, making it a valuable tool in research related to these conditions.

Comparison with Similar Compounds

Aminoguanidine Hydrochloride (Monocation/Dication Forms)

- Molecular formula: C₁H₇ClN₄ (monocation)

- Molecular weight : 110.55 g/mol

- Structural features: Quantum chemical calculations reveal planar geometry with resonance-stabilized tautomers in monocation and dication forms (). The Cl–N2 bond length increases from free base to dication, while N2–N1 bond length decreases in monocation but increases in dication.

- Key differences: The hemisulfate derivative has higher molecular weight and lipophilicity (LogP 3.03 vs. ~0.5 for aminoguanidine free base), likely improving membrane permeability. The benzyloxy and methoxy substituents in the target compound may enhance receptor binding specificity compared to unsubstituted aminoguanidine salts.

Pyridoxine (Vitamin B6)

- Molecular formula: C₈H₁₁NO₃

- Molecular weight : 169.18 g/mol

- LogP : -0.65

- Biological activity: Inhibits advanced glycation end products (AGEs) via antioxidant mechanisms, contrasting with aminoguanidine’s direct iNOS inhibition ().

- Key differences: Pyridoxine’s hydrophilic nature (negative LogP) limits cellular uptake compared to the hemisulfate derivative. Aminoguanidine hemisulfate requires high doses (1 mM) due to short plasma half-life, whereas pyridoxine is effective at lower concentrations but risks vitamin B6 depletion ().

Comparison with Functionally Similar Compounds

Benzenesulfonamide (cPLA2 Inhibitor)

- Molecular formula: C₆H₇NO₂S

- Molecular weight : 157.19 g/mol

- LogP : 0.88

- Biological activity: Inhibits cytosolic phospholipase A2 (cPLA2) at nanomolar concentrations (56 nM) ().

- Key differences: The hemisulfate compound shows lower potency (1 mM required for iNOS inhibition) but targets a distinct enzymatic pathway. Structural bulkiness of the benzoyl-aminoguanidine group may reduce off-target effects compared to smaller sulfonamide inhibitors.

Triazine-Based Derivatives (e.g., Compound 4i)

- Molecular formula : C₂₄H₁₈N₄O₆

- Molecular weight : 458.43 g/mol

- LogP: Not reported, but methoxy/phenoxy substituents suggest moderate lipophilicity.

- Key differences: Triazine derivatives lack the aminoguanidine moiety, relying instead on hydrogen-bonding interactions for activity (). The hemisulfate compound’s hemisulfate counterion may improve crystallinity and formulation stability compared to neutral triazine analogs.

Research Findings and Implications

- Structural Advantages: The benzyloxy and methoxy groups in the target compound likely enhance lipophilicity and target engagement compared to unsubstituted aminoguanidine salts, though direct structural studies are needed .

- Pharmacokinetic Challenges: High doses (1 mM) are required for iNOS inhibition, similar to aminoguanidine’s limitations in AGE inhibition, suggesting opportunities for prodrug development or formulation optimization .

- Mechanistic Specificity: Unlike benzenesulfonamide, which acts at nanomolar concentrations, the hemisulfate derivative’s iNOS inhibition may involve steric or electronic modulation unique to its substituted benzoyl group .

Biological Activity

3-Benzyloxy-4,5-dimethoxybenzoyl aminoguanidine hemisulfate is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

- Molecular Formula : C34H42N8O12S

- Molecular Weight : 786.90 g/mol

- CAS Number : 35607-25-1

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its effects on cellular processes and potential therapeutic applications.

Antioxidant Activity

Aminoguanidine, a component of this compound, is known for its role as an inhibitor of nitric oxide synthase (NOS) and reactive oxygen species (ROS). Research indicates that it can significantly reduce ROS production in vitro, suggesting a protective effect against oxidative stress .

Antitumor Effects

Studies have shown that compounds similar to 3-Benzyloxy-4,5-dimethoxybenzoyl aminoguanidine exhibit antitumor activities. For instance, aminoguanidine has been linked to the inhibition of cancer cell proliferation and induction of apoptosis in various cancer models .

The mechanisms through which 3-Benzyloxy-4,5-dimethoxybenzoyl aminoguanidine exerts its biological effects include:

- Inhibition of Nitric Oxide Synthase (NOS) : By inhibiting NOS, the compound may reduce the levels of nitric oxide, which is implicated in tumor progression.

- Reduction of Reactive Oxygen Species (ROS) : The ability to lower ROS levels can prevent oxidative damage to cells and tissues, contributing to its protective effects against cancer .

- Modulation of Apoptotic Pathways : The compound may enhance apoptotic signaling pathways in cancer cells, leading to increased cell death.

Case Studies and Research Findings

Q & A

Q. What advanced analytical techniques characterize degradation products under varying storage conditions?

- Stability Studies : Accelerated degradation (40°C/75% RH for 6 months) monitored via:

- UPLC-QTOF-MS: Identifies hydrolyzed products (e.g., free benzoyl groups).

- DSC/TGA: Detects sulfate salt decomposition (~200–250°C).

- Optimal Storage : −20°C in amber vials with desiccants; avoid aqueous solutions >1 week .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.